molecular formula C5H8N4 B1602365 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS No. 953732-68-8

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B1602365
CAS No.: 953732-68-8
M. Wt: 124.14 g/mol
InChI Key: KVRUYJRLTMIRKL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8N4. It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 1,4-diketones under acidic or basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: A similar compound with additional chloride ions.

    4-(4-Methyl-1-piperazinyl)-N-[5-(2-thienylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]benzamide: Another related compound with a more complex structure.

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUYJRLTMIRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588453
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-68-8
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (3670 mg, 16.36 mmol) was treated with TFA/CH2Cl2 (v/v=1/1) for 1 h. The reaction mixture was concentrated and the residue was treated with CH2Cl2/hexanes and then concentrated to give a solid. The product was passed through ion-exchange resin Strata X—C™ to give the title product (LC-MS: 125.05 (M+1)
Quantity
3670 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

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